Bromo-PEG2-phosphonic acid

Übersicht

Beschreibung

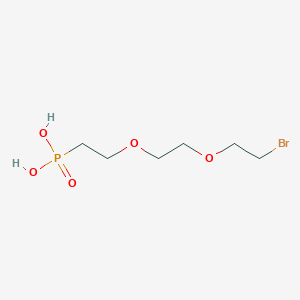

Bromo-PEG2-phosphonic acid: is a compound that contains bromine and phosphonic acid moieties linked through a polyethylene glycol (PEG) chain. This compound is often used as a linker in various chemical and biological applications due to its hydrophilic nature, which increases the water solubility of the molecules it is attached to .

Wirkmechanismus

Target of Action

Bromo-PEG2-phosphonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

The compound contains bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . It is used in the synthesis of PROTACs, where it forms a bridge between the ligand for the E3 ubiquitin ligase and the ligand for the target protein .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific PROTACs synthesized using it. Generally, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the specific PROTACs it is used to synthesize. The hydrophilic peg linker in the compound is known to increase the water solubility of a compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the degradation of the target protein in the cell. This is achieved through the action of the PROTAC, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Biochemische Analyse

Biochemical Properties

Bromo-PEG2-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Cellular Effects

This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs operate by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromo-PEG2-phosphonic acid is typically synthesized through a multi-step process involving the reaction of a PEG chain with bromine and phosphonic acid. The PEG chain is first functionalized with a bromine group, which is a good leaving group and facilitates substitution reactions. The brominated PEG is then reacted with a phosphonic acid derivative under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The compound is usually produced in reagent grade for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions: Bromo-PEG2-phosphonic acid primarily undergoes substitution reactions due to the presence of the bromine group, which is a good leaving group. The phosphonic acid moiety can also participate in various reactions, including esterification and phosphorylation .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate conditions.

Esterification: Involves alcohols and acid catalysts.

Phosphorylation: Involves phosphorylating agents under controlled conditions

Major Products:

Substitution Reactions: Yield substituted PEG-phosphonic acid derivatives.

Esterification: Yield PEG-phosphonate esters.

Phosphorylation: Yield phosphorylated PEG derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Bromo-PEG2-phosphonic acid is used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates. Its hydrophilic nature improves the solubility and bioavailability of these molecules .

Biology: In biological research, this compound is used to modify surfaces and biomolecules, enhancing their interaction with biological systems. It is also employed in the development of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins .

Medicine: The compound is used in the development of targeted drug delivery systems, where it helps in attaching therapeutic agents to specific biological targets, thereby improving the efficacy and reducing the side effects of the drugs .

Industry: In industrial applications, this compound is used in the formulation of coatings and adhesives, where it enhances the adhesion and durability of the products .

Vergleich Mit ähnlichen Verbindungen

Bromo-PEG2-acid: Contains a carboxyl group instead of a phosphonic acid group.

Bromo-PEG3-phosphonic acid: Contains a longer PEG chain.

Bromo-PEG4-phosphonic acid: Contains an even longer PEG chain

Uniqueness: Bromo-PEG2-phosphonic acid is unique due to its specific combination of a bromine group and a phosphonic acid moiety linked through a PEG chain. This combination provides a balance of reactivity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Bromo-PEG2-phosphonic acid is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article explores its biological activity, synthesis, applications, and relevant research findings.

This compound (C10H22BrO5P) is a polyethylene glycol (PEG) derivative characterized by its unique structure, which includes a bromine atom and a phosphonic acid group. These features contribute to its solubility and reactivity, making it suitable for various biological applications. The molecular weight of the compound is 333.16 g/mol.

The primary biological activity of this compound stems from its use as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. This mechanism allows for targeted therapy, particularly in cancer treatment, by enhancing the pharmacokinetic properties of therapeutic agents .

Applications in Drug Development

This compound is primarily utilized in:

- Bioconjugation : It serves as a linker to attach drugs or other molecules to proteins, facilitating targeted delivery.

- Drug Formulation : Its ability to enhance solubility and stability makes it valuable in various drug formulations.

- Imaging Agents : The phosphonate group can chelate metal ions, aiding in the development of contrast agents for imaging techniques like MRI and PET .

Research Findings

Recent studies have focused on the interactions of this compound with biological molecules, assessing binding affinities with target proteins and evaluating the stability of conjugates formed using this linker. These studies provide insights into its efficacy as a drug delivery vehicle .

Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound diethyl ester | Similar structure with diethyl instead of ethyl group | Different leaving group properties |

| PEGylated phosphonic acids | Used for solubility enhancement | Varies in chain length and functional groups |

| PEG-bromides | General class for bioconjugation | Specific reactivity due to phosphonic acid group |

This table highlights how this compound distinguishes itself due to its specific functional groups that facilitate targeted drug delivery while maintaining desirable physicochemical properties.

Case Studies

- Cancer Therapeutics :

- Drug Delivery Systems :

Eigenschaften

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJZEERRSMGNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210535 | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-44-5 | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.